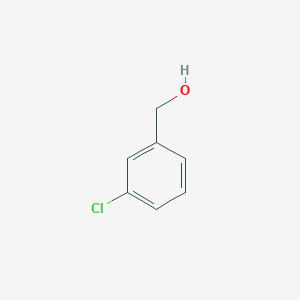
3-Chlorobenzyl alcohol
Cat. No. B146294
:
873-63-2
M. Wt: 142.58 g/mol
InChI Key: ZSRDNPVYGSFUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04709081
Procedure details


Into a solution of 84.4 g. (0.592 mole) of 3-chlorobenzyl alcohol in 40 cm3. of benzene 61.5 g. (0.6 mole) of acetic acid anhydride are dropped during 15 minutes while boiling. The reaction mixture is refluxed with 100 cm3. of benzene and washed with 100 cm3. of water thoroughly. The organic phase is separated and evaporated. 105.2 g. of 3-chlorobenzyl acetate are obtained which is suitable to ether-formation. nD20 : 1.5226, yield 96%.



Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1C=CC=CC=1>[C:10]([O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Cl:1])[CH:3]=1)(=[O:12])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.592 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(CO)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
61.5 g
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed with 100 cm3
|
WASH
|
Type
|
WASH
|
|
Details
|
of benzene and washed with 100 cm3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
